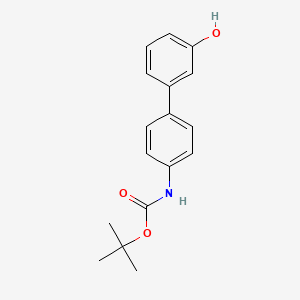

3-(4-BOC-Aminophenyl)phenol

Description

Significance of the Biphenyl (B1667301) Scaffold in Contemporary Organic Synthesis

The biphenyl moiety is a fundamental structural motif found in a wide array of medicinally active compounds, natural products, and materials such as liquid crystals and organic light-emitting diodes (OLEDs). bohrium.comrsc.org Its presence in a molecule can impart desirable properties, including thermal and chemical stability. In drug discovery, the biphenyl scaffold allows for the spatial projection of functional groups in specific orientations, which can be critical for binding to biological targets. nih.gov The synthesis of biphenyl systems has been extensively studied, with numerous methods developed to create these important structures. bohrium.com

Biphenyl derivatives are key intermediates in the synthesis of a variety of pharmaceuticals. For instance, valsartan (B143634) is used to treat cardiovascular disorders, and fenbufen (B1672489) is a non-steroidal anti-inflammatory drug. bohrium.com The versatility of the biphenyl scaffold lies in its ability to be functionalized, meaning that different chemical groups can be attached to the benzene (B151609) rings to create a diverse library of compounds with varied properties. nih.govresearchgate.net

Relevance of Protected Amino and Phenolic Functionalities in Advanced Synthetic Chemistry

Both amino and phenolic groups are highly reactive and participate in a wide range of chemical transformations. However, in complex multi-step syntheses, it is often necessary to temporarily "protect" these functional groups to prevent them from reacting prematurely.

The tert-butyloxycarbonyl (BOC) group is one of the most commonly used protecting groups for amines. rsc.org It is stable to a wide range of reaction conditions but can be easily removed under acidic conditions, making it an ideal tool for synthetic chemists. organic-chemistry.org The use of BOC-protected anilines (aromatic amines) is prevalent in cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. acs.org The BOC group can influence the reactivity and selectivity of these reactions. acs.orgnih.gov

Phenolic hydroxyl groups are also highly significant in medicinal chemistry and are found in a large number of approved drugs. acs.org They can participate in hydrogen bonding, which is crucial for drug-receptor interactions. ijhmr.comijhmr.com The phenolic group's acidity and its ability to be oxidized also contribute to its chemical versatility. ijhmr.com Protecting the phenolic group, often as an ether, is a common strategy in synthesis to control its reactivity.

Overview of Academic Research Directions Pertaining to Aryl-Substituted Phenols and Protected Anilines

Current research on aryl-substituted phenols focuses on developing new, efficient, and environmentally friendly synthetic methods. rsc.orgrsc.org This includes the use of transition-metal catalysis and photocatalysis to construct these molecules. rsc.org One-pot procedures that combine multiple reaction steps, such as hydroxylation, bromination, and cross-coupling, are being explored to streamline the synthesis of complex phenols. rsc.orgrsc.org The development of methods for the synthesis of phenols from readily available starting materials like arylboronic acids is an active area of investigation. rsc.orgrsc.org

Research involving protected anilines is also a vibrant field. Scientists are exploring novel catalytic systems for the functionalization of protected anilines, including meta-selective C-H arylation, which defies conventional reactivity patterns. noelresearchgroup.com The development of new protecting groups and deprotection strategies continues to be an area of interest. Furthermore, the use of protected anilines in the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals, is a significant research direction. mdpi.com Photocatalytic methods for the modification of protected anilines, such as nitration, are also being developed under mild conditions. acs.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[4-(3-hydroxyphenyl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-17(2,3)21-16(20)18-14-9-7-12(8-10-14)13-5-4-6-15(19)11-13/h4-11,19H,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGIGIXLZDXZDHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 4 Boc Aminophenyl Phenol and Analogues

Strategic Approaches for the Construction of the Biphenyl (B1667301) Core

The formation of the carbon-carbon bond linking the two phenyl rings is a critical step in the synthesis of 3-(4-BOC-aminophenyl)phenol. Modern organic synthesis offers several powerful methods for achieving this transformation, with catalytic cross-coupling reactions being the most prominent.

Catalytic Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of biaryl linkages. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly relevant to the synthesis of functionalized biphenylamines.

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of the 3-(4-aminophenyl)phenol backbone, this could involve the coupling of a boronic acid or ester derivative of one phenyl ring with a halide derivative of the other. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. The choice of catalyst, ligands, and base can significantly influence the reaction's yield and selectivity.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. While primarily used for C-N bond formation, the underlying principles and catalyst systems are closely related to C-C coupling and are often considered in the broader context of cross-coupling strategies for building complex aromatic systems. The development of this reaction has provided a facile route for the synthesis of aryl amines, which can be precursors to the target molecule. The choice of phosphine (B1218219) ligands is crucial for the efficiency of the Buchwald-Hartwig amination, with sterically hindered ligands often providing superior results.

| Coupling Reaction | Reactants | Catalyst System | Key Features |

| Suzuki-Miyaura Coupling | Aryl Boronic Acid/Ester + Aryl Halide/Triflate | Palladium Catalyst (e.g., Pd(PPh₃)₄) + Base | Mild reaction conditions, high functional group tolerance, commercially available starting materials. |

| Buchwald-Hartwig Amination | Aryl Halide/Triflate + Amine | Palladium Catalyst + Phosphine Ligand + Base | Efficient formation of C-N bonds, wide substrate scope, applicable to primary and secondary amines. |

Nucleophilic Aromatic Substitution Strategies for Aryl Linkage Formation

Nucleophilic aromatic substitution (SNAr) presents an alternative pathway for the formation of the aryl-aryl bond. In this reaction, a nucleophile replaces a leaving group on an aromatic ring. For the synthesis of a biphenyl structure, this would typically involve the attack of a phenoxide or an aryl carbanion on an activated aryl halide. The aromatic ring undergoing substitution must be activated by electron-withdrawing groups, which is a key consideration in the synthetic design. While less common than cross-coupling for constructing the core of this compound due to the electronic nature of the substituents, SNAr can be a viable strategy in specific contexts, particularly when one of the aromatic rings is highly electron-deficient.

Chemoselective Protection of the Amino Moiety

The presence of both an amino and a hydroxyl group in 3-(4-aminophenyl)phenol necessitates a chemoselective protection strategy to allow for selective transformations at other positions of the molecule.

Tert-Butoxycarbonylation (Boc) Chemistry: Reagents, Conditions, and Selectivity

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its ease of removal under mild acidic conditions. The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O).

The N-tert-butoxycarbonylation of amines is typically carried out in the presence of a base. Various conditions have been developed to achieve high chemoselectivity, especially in the presence of other nucleophilic groups like phenols. Catalyst-free N-tert-butoxycarbonylation of amines in water has been shown to proceed chemoselectively, avoiding side products. The reaction can also be performed under solvent-free conditions using catalysts like perchloric acid adsorbed on silica-gel, which allows for easy work-up and catalyst recycling. The choice of solvent and base can be tailored to the specific substrate to maximize yield and selectivity. For instance, the reaction can be performed in water, tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) at room temperature or with moderate heating.

| Reagent | Catalyst/Base | Solvent | Key Advantages |

| Di-tert-butyl dicarbonate (Boc₂O) | None | Water | Environmentally friendly, high chemoselectivity, no side products. |

| Di-tert-butyl dicarbonate (Boc₂O) | Perchloric acid on silica-gel (HClO₄–SiO₂) | Solvent-free | Reusable catalyst, mild conditions, high yields. |

| Di-tert-butyl dicarbonate (Boc₂O) | Yttria-zirconia based catalyst | Acetonitrile | High efficiency for a wide range of amines. |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium hydroxide, DMAP, Sodium bicarbonate | Water, THF, Acetonitrile | Flexible and widely applicable conditions. |

Orthogonal Protection Strategies for Multi-functionalized Substrates

In the synthesis of more complex analogues of this compound, where multiple functional groups require protection, orthogonal protection strategies are essential. Orthogonal protecting groups can be removed under distinct conditions without affecting each other. The Boc group, being acid-labile, is often paired with base-labile protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group, or groups that are removed by hydrogenolysis, such as the benzyl (B1604629) (Bn) or benzyloxycarbonyl (Cbz) groups. This allows for the selective deprotection and subsequent modification of different functional groups within the same molecule, providing a high degree of synthetic flexibility. For example, the amino group could be protected as a Boc carbamate (B1207046), while a phenolic hydroxyl group could be protected as a benzyl ether, allowing for selective deprotection of either group as needed.

Introduction and Manipulation of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key functionality of this compound and its introduction and manipulation are crucial steps in its synthesis. The hydroxyl group can be introduced at various stages of the synthesis. For instance, a phenol-containing starting material can be used in the biphenyl-forming reaction. Alternatively, the hydroxyl group can be introduced later in the synthesis through hydroxylation of an existing aromatic ring or by demethylation of a methoxy (B1213986) precursor.

The synthesis of hydroxylated biphenyls is an active area of research, with methods such as oxidative coupling of phenols being explored. Once the biphenyl core is established, the phenolic hydroxyl group can be further manipulated. For example, it can be converted into an ether or an ester to modify the properties of the final molecule or to serve as a handle for further functionalization. The presence of the Boc-protected amino group allows for these manipulations to be carried out selectively on the phenolic moiety.

Precursor Selection and Functional Group Interconversion in Phenol (B47542) Synthesis

The efficient synthesis of this compound is highly dependent on the judicious selection of starting materials. A common and effective retrosynthetic analysis identifies N-BOC-3-bromoaniline and 4-hydroxyphenylboronic acid as key precursors. This approach utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the central biphenyl C-C bond.

N-BOC-3-bromoaniline serves as the source for the aminophenyl moiety with the amine group conveniently protected by a tert-butyloxycarbonyl (BOC) group. The BOC protecting group is favored due to its stability under a range of reaction conditions and its straightforward removal under acidic conditions. The synthesis of this precursor typically involves the reaction of 3-bromoaniline (B18343) with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

4-Hydroxyphenylboronic acid provides the phenolic ring. Its synthesis can be achieved through several routes. One common method involves the protection of the hydroxyl group of 4-bromophenol, for example, as a tert-butyldimethylsilyl (TBDMS) ether. This is followed by a Grignard reaction with magnesium and subsequent treatment with a borate (B1201080) ester, like trimethyl borate, and finally acidic workup to yield the desired boronic acid guidechem.comchemicalbook.comgoogle.com. Another approach starts from 4-methoxyphenylboronic acid, where the methyl ether is cleaved to reveal the hydroxyl group guidechem.comchemicalbook.com.

Functional group interconversion plays a crucial role in the synthesis of analogues. For instance, a nitro group can be reduced to an amine, which can then be protected. Similarly, a methoxy group on a phenyl ring can be deprotected to a hydroxyl group at a later stage of the synthesis. These transformations allow for the strategic introduction and modification of functional groups to build molecular complexity.

Considerations for Regioselectivity in Phenol Derivatization

Achieving the desired substitution pattern on the phenolic ring is a critical challenge in the synthesis of this compound analogues. The hydroxyl group of a phenol is an activating, ortho-, para-directing group for electrophilic aromatic substitution. This inherent directing effect can lead to a mixture of products if not properly controlled.

To achieve specific regioselectivity, several strategies can be employed:

Directing Groups: The use of directing groups can override the natural directing effect of the hydroxyl group. For example, a removable directing group can be installed at a specific position to guide the introduction of a new substituent, after which the directing group is removed.

Steric Hindrance: Introducing bulky substituents can sterically hinder certain positions on the aromatic ring, thereby favoring substitution at less hindered sites.

Protecting Groups: The hydroxyl group itself can be converted into a bulkier protecting group, which can influence the regiochemical outcome of subsequent reactions by sterically blocking the ortho positions.

Metal-Catalyzed C-H Functionalization: Modern synthetic methods, such as transition metal-catalyzed C-H activation, offer powerful tools for the direct and regioselective functionalization of phenolic rings. These methods often employ a directing group to achieve high selectivity for a specific C-H bond.

Catalytic and Green Chemistry Innovations in Synthesis

Recent advances in catalysis and a growing emphasis on environmentally friendly synthetic methods have significantly impacted the synthesis of complex molecules like this compound.

Transition Metal-Catalyzed Processes for C-N and C-O Bond Formation

The formation of the key C-C bond in this compound is efficiently achieved via the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis. This palladium-catalyzed reaction between an organoboron compound (4-hydroxyphenylboronic acid) and an organic halide (N-BOC-3-bromoaniline) offers high yields and excellent functional group tolerance snnu.edu.cngre.ac.ukresearchgate.netyoutube.commdpi.com.

For the synthesis of analogues, other transition metal-catalyzed reactions are invaluable for forming C-N and C-O bonds:

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds between an aryl halide and an amine. It is particularly useful for synthesizing diarylamine analogues.

Ullmann Condensation: This copper-catalyzed reaction can be used to form C-O bonds, for instance, by coupling an aryl halide with a phenol to create diaryl ether structures.

These catalytic methods often proceed under mild conditions and with high efficiency, making them indispensable tools for the synthesis of a diverse range of analogues.

Solvent-Free and Environmentally Benign Reaction Conditions

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to reduce environmental impact. For the synthesis of this compound and its analogues, several green approaches can be considered:

Solvent-Free Reactions: Performing reactions in the absence of a solvent, or in a minimal amount of a recyclable solvent, can significantly reduce waste. Techniques such as grinding or ball milling can facilitate solid-state reactions.

Aqueous Media: Utilizing water as a solvent is a key aspect of green chemistry. Many modern catalytic reactions, including some Suzuki-Miyaura couplings, can be performed in aqueous systems.

Energy Efficiency: Employing microwave irradiation can often dramatically reduce reaction times and energy consumption compared to conventional heating methods.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a fundamental principle of green chemistry. Cross-coupling reactions generally exhibit good atom economy.

The following table summarizes some green chemistry approaches applicable to the synthesis of biphenyl compounds.

| Green Chemistry Approach | Description | Application in Synthesis |

| Use of Aqueous Media | Water is a non-toxic, non-flammable, and inexpensive solvent. | Suzuki-Miyaura couplings can often be performed in water with appropriate catalysts and surfactants. |

| Microwave-Assisted Synthesis | Microwave irradiation can accelerate reaction rates and improve yields. | Can be applied to cross-coupling and protection/deprotection steps to reduce reaction times. |

| Solvent-Free Conditions | Reactions are conducted without a solvent, often by grinding reactants together. | Can be explored for certain steps like the protection of the amine group. |

| Catalyst Recycling | Using heterogeneous catalysts that can be easily recovered and reused. | Development of supported palladium catalysts for cross-coupling reactions. |

High-Throughput Experimentation in Reaction Optimization

High-throughput experimentation (HTE) is a powerful methodology for rapidly screening a large number of reaction conditions to identify the optimal parameters for a given transformation. In the context of synthesizing this compound, HTE can be employed to optimize the key Suzuki-Miyaura cross-coupling step.

By using multi-well plates, a chemist can simultaneously test a wide array of catalysts, ligands, bases, solvents, and temperatures. This parallel approach allows for the rapid identification of conditions that maximize the yield and purity of the desired product while minimizing reaction time and the formation of byproducts.

The data generated from HTE screens can be substantial and is often analyzed using statistical software to identify trends and key factors influencing the reaction outcome. This data-rich approach not only accelerates the optimization process but also provides a deeper understanding of the reaction mechanism.

The table below illustrates a hypothetical HTE screen for the Suzuki-Miyaura coupling to synthesize this compound.

| Experiment | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ (2) | - | Na₂CO₃ | Toluene/H₂O | 100 | 65 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 80 | 85 |

| 3 | PdCl₂(dppf) (2) | - | Cs₂CO₃ | THF/H₂O | 90 | 78 |

| 4 | Pd(OAc)₂ (1) | XPhos (2) | K₂CO₃ | 2-MeTHF/H₂O | 80 | 92 |

| ... | ... | ... | ... | ... | ... | ... |

This systematic approach allows for the efficient exploration of the reaction space, leading to the development of robust and high-yielding synthetic protocols.

Chemical Transformations and Reactivity Profiling of 3 4 Boc Aminophenyl Phenol

De-protection Strategies for the Boc-Amino Group

The removal of the Boc protecting group is a critical step to unmask the amino functionality for subsequent reactions. This is most commonly achieved under acidic conditions, although several alternative methods have been developed to accommodate sensitive substrates. nih.gov

The standard method for Boc group removal involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an organic solvent like dichloromethane (B109758) (DCM) or dioxane. fishersci.co.uksemanticscholar.org The deprotection mechanism proceeds through several key steps: commonorganicchemistry.com

Protonation: The acid protonates the oxygen atom of the carbamate (B1207046).

Cleavage: The protonated carbamate cleaves to form a stable tert-butyl cation, carbon dioxide, and the free amine.

Intermediate Formation: The initial product is a carbamic acid, which is unstable. commonorganicchemistry.com

Decarboxylation: The carbamic acid rapidly decarboxylates, releasing carbon dioxide gas. commonorganicchemistry.commasterorganicchemistry.com

Amine Salt Formation: The newly formed free amine is protonated by the excess acid to form the corresponding ammonium (B1175870) salt. commonorganicchemistry.com

A significant challenge in acid-mediated deprotection is the generation of the highly reactive tert-butyl cation. acsgcipr.org This electrophilic species can react with nucleophilic sites on the substrate or product, leading to unwanted byproducts. acsgcipr.org Electron-rich aromatic rings, thiols, and other nucleophiles are particularly susceptible to alkylation by the tert-butyl cation. acsgcipr.org To mitigate these side reactions, "scavengers" are often added to the reaction mixture. These are nucleophilic species that preferentially trap the tert-butyl cation. acsgcipr.org

Table 1: Common Acidic Conditions and Scavengers for Boc Deprotection

| Reagent/System | Typical Conditions | Scavenger Examples | Purpose of Scavenger |

| Trifluoroacetic Acid (TFA) | 25-50% in Dichloromethane (DCM), Room Temperature | Triisopropylsilane (TIS), Thioanisole, Water | Traps the electrophilic tert-butyl cation to prevent side reactions like t-butylation of nucleophilic residues. |

| Hydrochloric Acid (HCl) | 4M solution in Dioxane or Ethyl Acetate (B1210297), Room Temperature | Anisole, Thioanisole | Prevents re-attachment of the Boc group and scavenges the t-butyl cation. |

| Phosphoric Acid | Aqueous solution in Tetrahydrofuran (B95107) (THF) | Not always necessary | Offers a milder, less volatile alternative to TFA or HCl. semanticscholar.org |

While acidic cleavage is prevalent, certain substrates may be sensitive to strong acids. This has led to the development of alternative deprotection methods that operate under milder or non-acidic conditions. nih.govnih.gov These methods provide crucial orthogonality in complex synthetic sequences where other acid-labile protecting groups are present.

Lewis acids, such as zinc bromide (ZnBr2), trimethylsilyl (B98337) iodide (TMSI), or tin(IV) chloride (SnCl4), can also effect the cleavage of Boc groups, often under milder conditions than strong protic acids. fishersci.co.uksemanticscholar.org Thermal methods, which involve heating the Boc-protected compound, can also be employed, sometimes in high-boiling solvents or under solvent-free conditions, though this may not be suitable for thermally sensitive molecules. nih.govscispace.com

Recent advancements have focused on more environmentally benign approaches. Catalyst-free deprotection using hot water has been reported as a "green" alternative, achieving high yields for various N-Boc protected amines. semanticscholar.orgresearchgate.netresearchgate.net Additionally, specific basic conditions, such as sodium t-butoxide in wet tetrahydrofuran, have been shown to deprotect primary Boc-amines, a method that is advantageous when acid-sensitive functional groups are present in the molecule. sci-hub.se

Table 2: Alternative Boc Deprotection Methodologies

| Method | Reagents and Conditions | Advantages | Limitations |

| Lewis Acid Catalysis | ZnBr2 in DCM; TMSI in Acetonitrile (B52724) or DCM | Milder than strong protic acids; can be selective. fishersci.co.uk | Reagent cost and moisture sensitivity. |

| Thermal Deprotection | Heating (often >150°C), neat or in a high-boiling solvent. scispace.com | Avoids acidic or basic reagents. | Requires high temperatures, not suitable for all substrates. nih.gov |

| Basic Conditions | Sodium t-butoxide in wet THF. sci-hub.se | Useful for acid-sensitive substrates. | Generally limited to specific types of amines; strong base can affect other functional groups. sci-hub.se |

| Water-Mediated | Refluxing water, catalyst-free. semanticscholar.orgresearchgate.net | Environmentally friendly, simple, and economical. semanticscholar.org | High temperatures may be required; substrate solubility in water can be an issue. |

| Catalytic Transfer Hydrogenolysis | Palladium on carbon (Pd/C) with a hydrogen donor. | Mild conditions. | Not compatible with other reducible functional groups. |

Reactivity of the Free Amino Functionality

Upon removal of the Boc group, the resulting 3-(4-aminophenyl)phenol features a free primary aromatic amine. This nucleophilic group is a versatile handle for a wide array of chemical transformations, enabling the construction of amides, ureas, and more complex molecular scaffolds.

The free amino group of 3-(4-aminophenyl)phenol readily participates in acylation and carbamoylation reactions.

Amidation: Amide bonds can be formed by reacting the amine with a carboxylic acid derivative. nih.gov Common methods include reaction with highly reactive acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct. researchgate.net Alternatively, direct coupling with a carboxylic acid can be achieved using a variety of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxylic acid for nucleophilic attack by the amine. nih.govnih.gov

Table 3: Reagents for Amidation and Urea Formation

| Transformation | Reagent Class | Specific Examples | Typical Conditions |

| Amidation | Acyl Halides | Acetyl chloride, Benzoyl chloride | Anhydrous solvent (DCM, THF), often with a base (e.g., Triethylamine). researchgate.net |

| Carboxylic Acid Coupling Agents | Dicyclohexylcarbodiimide (DCC), Hydroxybenzotriazole (HOBt) | Anhydrous solvent (DMF, Toluene), Room Temperature. nih.gov | |

| Urea Formation | Isocyanates | Phenyl isocyanate, Methyl isocyanate | Anhydrous solvent (DCM, Dioxane), Room Temperature. researchgate.netcommonorganicchemistry.com |

| Phosgene (B1210022) Equivalents | Carbonyldiimidazole (CDI), Triphosgene | Stepwise addition in an aprotic solvent. commonorganicchemistry.com |

The amino group serves as a key point for derivatization, allowing for the elaboration of the 3-(4-aminophenyl)phenol core into more complex molecular scaffolds. This is particularly relevant in medicinal chemistry, where the synthesis of libraries of related compounds is essential for structure-activity relationship (SAR) studies. nih.gov

By forming amides and ureas with diverse carboxylic acids and isocyanates, a wide range of functionalities can be introduced. nih.gov For example, coupling the amine with heterocyclic carboxylic acids can introduce new pharmacophoric elements. Furthermore, the amine can undergo other reactions such as reductive amination with aldehydes or ketones, sulfonylation with sulfonyl chlorides, or diazotization followed by coupling reactions to introduce further diversity. researchgate.net This versatility makes 3-(4-aminophenyl)phenol a valuable building block for creating novel chemical entities with potential biological activity. rowan.edu

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group on the 3-(4-aminophenyl)phenol molecule offers another site for chemical modification. Its reactivity is distinct from that of aliphatic alcohols, primarily due to the electron-donating resonance effect of the oxygen lone pairs into the aromatic ring. libretexts.org However, substitution or elimination of the hydroxyl group itself is generally not feasible. libretexts.org

The hydroxyl group is a potent ortho-, para-director and strongly activates the aromatic ring toward electrophilic aromatic substitution. libretexts.org Reactions such as halogenation, nitration, and Friedel-Crafts alkylation will preferentially occur at the positions ortho and para to the hydroxyl group.

More commonly, the hydroxyl group itself is derivatized. It can be readily deprotonated by a base to form a phenoxide ion, which is a strong nucleophile. This allows for reactions such as:

O-Alkylation (Williamson Ether Synthesis): The phenoxide can react with alkyl halides to form ethers. umich.eduresearchgate.netreddit.com

O-Acylation: Reaction with acyl chlorides or anhydrides yields phenyl esters. nih.gov

When both the amino and hydroxyl groups are present in their free forms, chemoselectivity becomes a key consideration. For instance, in an acylation reaction, both groups can potentially react. Selective protection of one group allows for the modification of the other. Alternatively, controlling reaction conditions (e.g., pH) can sometimes favor the reaction at one site over the other. For example, under basic conditions, the more acidic phenol (B47542) is deprotonated to the highly nucleophilic phenoxide, potentially favoring O-alkylation over N-alkylation. nih.gov

Table 4: Representative Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagents | Product Type | Typical Conditions |

| O-Alkylation | Alkyl Halide (e.g., Methyl Iodide, Benzyl (B1604629) Bromide), Base (e.g., K2CO3, NaH) | Phenyl Ether | Aprotic polar solvent (Acetone, DMF). umich.eduresearchgate.net |

| O-Acylation | Acyl Chloride or Anhydride, Base (e.g., Pyridine) | Phenyl Ester | Anhydrous solvent (DCM, THF). |

| Electrophilic Aromatic Substitution | Bromine (Br2), Nitric Acid (HNO3) | Halogenated or Nitrated Phenol | Varies; often requires careful control to avoid over-substitution. libretexts.org |

| Kolbe-Schmidt Reaction | Carbon Dioxide (CO2), Base (NaOH) | Hydroxybenzoic Acid | High temperature and pressure. |

Esterification and Etherification Reactions

The phenolic hydroxyl group of 3-(4-BOC-Aminophenyl)phenol serves as a prime site for esterification and etherification reactions. These transformations are fundamental in organic synthesis for the protection of the hydroxyl group or for the introduction of new functional moieties to modulate the molecule's properties.

Esterification: The conversion of the phenolic hydroxyl group to an ester can be achieved through various established methods. A particularly effective and mild method is the Mitsunobu reaction, which allows for the esterification of alcohols under neutral conditions with inversion of stereochemistry, although the latter is not relevant for a phenol. organic-chemistry.orgwikipedia.org This reaction typically involves the use of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by a carboxylic acid. organic-chemistry.orgwikipedia.org Given the acidic nature of the phenolic proton, it is a suitable substrate for this transformation.

The general scheme for the Mitsunobu esterification of this compound is as follows:

Reaction of this compound with a carboxylic acid (R-COOH) in the presence of PPh₃ and DEAD.

Interactive Data Table: Representative Yields for Mitsunobu Esterification of Phenolic Compounds

| Nucleophile (Carboxylic Acid) | Product Ester | Typical Yield (%) |

| Benzoic Acid | Phenyl Benzoate | 85-95 |

| Acetic Acid | Phenyl Acetate | 80-90 |

| Propionic Acid | Phenyl Propionate | 82-92 |

Etherification: The synthesis of ether derivatives from this compound can also be accomplished through several synthetic routes. The Williamson ether synthesis, a classic and versatile method, involves the deprotonation of the phenol with a suitable base to form a phenoxide, followed by nucleophilic substitution with an alkyl halide.

Alternatively, the Mitsunobu reaction can be adapted for etherification by using an alcohol as the nucleophile, although this is less common for phenol etherification compared to the Williamson synthesis. organic-chemistry.org

Oxidation and Electrophilic Aromatic Substitution on Phenolic Rings

The electron-rich nature of the phenolic ring in this compound makes it susceptible to both oxidation and electrophilic aromatic substitution reactions. The hydroxyl group is a strong activating group and an ortho-, para-director, meaning it increases the rate of electrophilic attack and directs incoming electrophiles to the positions ortho and para to itself. masterorganicchemistry.com

Oxidation: Phenols can be oxidized to quinones, and this transformation is a common reactivity pathway. rsc.org The oxidation of p-aminophenol, a related compound, has been shown to yield complex quinone imine structures. rsc.org For this compound, oxidation would likely target the phenolic ring, potentially leading to the formation of a quinone or related oxidized species. The specific outcome would depend on the oxidant used and the reaction conditions. For instance, aerobic oxidation catalyzed by copper/TEMPO systems is effective for a range of alcohols and amines. nih.gov

Common electrophilic aromatic substitution reactions that could be applied to this compound include:

Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid would be expected to result in mono- or poly-halogenation at the ortho and para positions of the phenolic ring.

Nitration: Treatment with nitric acid would introduce a nitro group at the ortho and para positions.

Sulfonation: Reaction with sulfuric acid would lead to the introduction of a sulfonic acid group at the ortho and para positions.

Friedel-Crafts Alkylation and Acylation: These reactions would introduce alkyl or acyl groups, respectively, at the ortho and para positions.

Interactive Data Table: Predicted Regioselectivity for Electrophilic Aromatic Substitution on the Phenolic Ring of this compound

| Reaction | Reagents | Major Product(s) |

| Bromination | Br₂/FeBr₃ | Ortho- and para-bromo derivatives |

| Nitration | HNO₃/H₂SO₄ | Ortho- and para-nitro derivatives |

| Sulfonation | SO₃/H₂SO₄ | Ortho- and para-sulfonic acid derivatives |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Ortho- and para-acyl derivatives |

Transformations of the Biphenyl (B1667301) Linkage

The biphenyl core of this compound provides a scaffold that can be further modified, and its reactivity is influenced by the existing substituents.

Modifications and Substituent Effects on Reactivity

The two phenyl rings in biphenyl are twisted relative to each other, and the degree of this torsion is influenced by the nature of the substituents. nih.govresearchgate.net The presence of the hydroxyl and BOC-protected amino groups, both being electron-donating, affects the rotational barrier around the C-C bond connecting the two rings. researchgate.netresearchgate.net These substituents also activate both rings towards further electrophilic aromatic substitution. pearson.comquora.comyoutube.com

The phenyl group itself is considered an ortho-, para-directing and activating substituent in electrophilic aromatic substitution. pearson.com Therefore, incoming electrophiles can attack the positions ortho and para to the biphenyl linkage on either ring. The directing effects of the -OH and -NHBOC groups will further influence the regioselectivity of such reactions.

Rearrangement Reactions and Their Mechanistic Studies

While the biphenyl linkage itself is generally stable, the BOC-protecting group can be involved in rearrangement reactions under certain conditions. For instance, N-BOC protected amines have been observed to undergo a McLafferty rearrangement in the ion source during mass spectrometry analysis. nih.govresearchgate.netnih.gov This rearrangement involves the transfer of a gamma-hydrogen to a carbonyl oxygen, leading to fragmentation.

Molecular Design, Computational Studies, and Structure Activity Relationship Sar Methodologies

Computational Chemistry Approaches for Molecular Structure Analysis

Computational chemistry serves as a foundational tool for dissecting the structural and electronic nuances of 3-(4-BOC-Aminophenyl)phenol. Through the application of quantum mechanics and classical physics, a detailed understanding of the molecule's behavior at an atomic level can be achieved.

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. These calculations provide valuable data on molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity and electronic transitions. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability.

For a related series of p-aminophenyl tetrathiafulvalenes, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to determine such quantum chemical parameters rasayanjournal.co.in. These studies reveal how substituent groups influence the electronic landscape of the molecule. For instance, the calculated values of HOMO, LUMO, and the energy gap can help in predicting the electron-donating or -accepting capabilities of the molecule, which is vital for its interaction with other species rasayanjournal.co.in.

Below is an interactive data table showcasing representative quantum chemical parameters for a series of analogous p-aminophenyl tetrathiafulvalenes, which can serve as a reference for estimating the properties of this compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) |

| a | -4.580 | -0.961 | 3.619 | 4.580 | 0.961 |

| b | -4.590 | -0.994 | 3.596 | 4.590 | 0.994 |

| c | -4.515 | -0.945 | 3.570 | 4.515 | 0.945 |

| d | -4.522 | -0.897 | 3.626 | 4.522 | 0.897 |

| Data derived from a study on p-aminophenyl tetrathiafulvalenes and is for illustrative purposes. rasayanjournal.co.in |

Conformational Analysis and Energy Minimization

The three-dimensional structure of this compound is not static; it exists as an ensemble of different conformations due to the rotation around single bonds, particularly the pivotal bond connecting the two phenyl rings. Conformational analysis aims to identify the most stable conformations, which are those with the lowest potential energy.

Molecular mechanics force fields are commonly employed for this purpose. These methods calculate the steric energy of a molecule as a function of its geometry, allowing for the exploration of the potential energy surface to find low-energy conformations. For bi-aryl systems, the dihedral angle between the two aromatic rings is a critical parameter. Bulky substituents, such as the BOC-amino group, can introduce steric hindrance that influences the preferred rotational angle.

In a study on N-(fluorophenyl)pyridinecarboxamides, a similar bi-aryl system, ab initio calculations were used to perform Potential Energy Surface (PES) scans to identify the most stable rotamers (conformers) in different media researchgate.net. This approach can be applied to this compound to understand how the interplay of electronic and steric factors dictates its conformational landscape. The results of such an analysis would reveal the most likely shapes the molecule adopts, which is crucial for understanding its potential to fit into a biological target's binding site.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is fundamental in structure-based drug design, offering insights into the binding mode and affinity of a potential drug candidate.

Prediction of Binding Modes for Conceptual Targets

For this compound, molecular docking can be used to hypothetically place it into the active site of various enzymes or receptors. For example, given its phenolic structure, it could be docked into the active site of enzymes like tyrosinase or cyclooxygenase (COX) mdpi.com. The process involves generating a multitude of possible binding poses and scoring them based on a function that estimates the binding free energy.

The docking of ortho-substituted phenols into the active site of tyrosinase has demonstrated how these molecules can interact with the binuclear copper center of the enzyme mdpi.com. Similarly, docking studies of N-phenyl substituted compounds have elucidated their binding modes within the active sites of targets like the GABA receptor and PI3Kα researchgate.netmdpi.com. These studies often reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex. For this compound, the hydroxyl group and the BOC-protected amino group would be expected to be key pharmacophoric features participating in such interactions.

Energetic Analysis of Ligand-Target Interactions

Beyond predicting the binding pose, molecular docking programs provide a score that reflects the strength of the ligand-target interaction. This score is an estimation of the binding affinity, often expressed in terms of binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction.

In studies of novel 2-(N-phenyl substituted)-3-alkyl amino-quinazoline-4(3H)-one derivatives, molecular docking was used to predict binding affinities with COX and GABA receptors, with excellent binding affinities observed for some compounds (e.g., -9 kcal/mol) researchgate.net. Similarly, for N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamide, molecular docking demonstrated effective hydrogen bond interactions with target proteins orientjchem.org.

An energetic analysis for this compound would involve calculating the binding energies for its various docked poses within a conceptual target's active site. This would allow for a quantitative comparison of its potential efficacy against different targets and relative to other known ligands.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are most influential in determining activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

For a series of compounds including this compound, a QSAR study would involve calculating a wide range of molecular descriptors. These can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

QSAR studies on biphenyl (B1667301) analogues have been successfully employed to model their inhibitory activity against various enzymes. For instance, in a study of imidazole-substituted biphenyls as cytochrome P450 17α-hydroxylase inhibitors, QSAR models highlighted the importance of molecular shape and the presence of hydrophilic hydrogen bond donor groups for optimal activity tandfonline.com. Another QSAR study on biphenyl carboxamide analogues for analgesic activity resulted in a statistically significant model with good predictive power medcraveonline.com.

The development of a QSAR model for a series of analogues of this compound would involve the following steps:

Data Set Preparation: A series of compounds with varying substituents and their corresponding measured biological activities would be compiled.

Descriptor Calculation: A large number of molecular descriptors would be calculated for each compound in the series.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation relating the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

A successful QSAR model could then be used to guide the design of new this compound derivatives with potentially enhanced activity.

Descriptor Generation and Selection for SAR Studies

The foundation of any SAR study is the characterization of molecular structures using a variety of numerical parameters, known as descriptors. For a molecule like this compound, these descriptors can be broadly categorized into several classes, each capturing different aspects of its physicochemical and structural properties. The goal is to identify which of these properties are most influential in determining the compound's activity.

Descriptor Generation:

A comprehensive set of descriptors is typically calculated using specialized software. These descriptors can be classified as follows:

Constitutional Descriptors: These are the most basic descriptors and reflect the molecular composition without considering its 3D geometry or electronic structure. Examples include molecular weight, atom counts (e.g., number of nitrogen and oxygen atoms), and the number of rotatable bonds.

Topological Descriptors: These numerical indices describe the connectivity of atoms within the molecule. They are derived from the graph representation of the molecule and can encode information about branching, shape, and size. Examples include the Wiener index and various information content indices. mdpi.com

Geometrical Descriptors: Requiring the 3D coordinates of the atoms, these descriptors provide information about the molecule's size and shape. Parameters such as molecular surface area, volume, and principal moments of inertia fall into this category.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations, often using methods like Density Functional Theory (DFT). nih.govresearchgate.net They provide detailed insights into the electronic properties of the molecule. For phenolic compounds, key quantum-chemical descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These are related to the molecule's ability to donate or accept electrons, respectively.

Bond Dissociation Energy (BDE): Particularly relevant for the phenolic hydroxyl group, BDE indicates the energy required to break the O-H bond, which is often a key step in antioxidant activity.

Ionization Potential (IP): The energy required to remove an electron from the molecule.

Partial Atomic Charges: These describe the distribution of electron density across the molecule, highlighting potentially reactive sites.

An illustrative set of descriptors that could be generated for a series of analogues of this compound is presented in Table 1.

| Descriptor Type | Descriptor | Example Value (Illustrative) | Significance for SAR |

| Constitutional | Molecular Weight (MW) | 313.37 g/mol | Relates to size and bioavailability. |

| Number of H-bond Donors | 2 | Influences solubility and target binding. | |

| Number of H-bond Acceptors | 4 | Influences solubility and target binding. | |

| Topological | Wiener Index | 1250 | Encodes information on molecular branching. |

| Geometrical | Molecular Surface Area (MSA) | 350 Ų | Relates to accessibility and interaction potential. |

| Quantum-Chemical | HOMO Energy | -5.8 eV | Relates to electron-donating ability (antioxidant potential). |

| LUMO Energy | -0.5 eV | Relates to electron-accepting ability. | |

| O-H Bond Dissociation Energy | 85 kcal/mol | Key parameter for radical scavenging activity. | |

| Dipole Moment | 3.5 D | Influences polarity and interactions in a biological medium. |

Descriptor Selection:

Once a large pool of descriptors is generated, it is crucial to select a smaller, more informative subset to build a robust SAR model. This is done to avoid overfitting and to create a model that is easier to interpret. Common selection methods include:

Correlation Analysis: Descriptors that are highly correlated with each other are identified, and redundant ones are removed.

Genetic Algorithms (GA): This is a search heuristic inspired by natural selection that can be used to explore different combinations of descriptors to find the subset that results in the best-performing statistical model. nih.gov

Principal Component Analysis (PCA): A statistical procedure that uses an orthogonal transformation to convert a set of observations of possibly correlated variables into a set of values of linearly uncorrelated variables called principal components. This can help in reducing the dimensionality of the data.

The selection process aims to find a set of descriptors that are not only statistically significant but also mechanistically interpretable in the context of the compound's activity.

Statistical Modeling for Structure-Potential Activity Correlations

With a selected set of descriptors, statistical methods are employed to build a mathematical model that quantitatively relates the structural features of the compounds to their observed activities. This is the core of Quantitative Structure-Activity Relationship (QSAR) studies.

For a series of compounds based on the this compound scaffold, the goal would be to derive an equation of the form:

Activity = f(Descriptor 1, Descriptor 2, ...)

Several statistical techniques can be used for this purpose:

Multiple Linear Regression (MLR): This method attempts to model the relationship between two or more explanatory variables (descriptors) and a response variable (activity) by fitting a linear equation to the observed data. While simple and interpretable, it assumes a linear relationship.

Partial Least Squares (PLS) Regression: PLS is particularly useful when the number of descriptors is large and there is multicollinearity among them. nih.gov It is a robust method that combines features of PCA and MLR.

Machine Learning Methods: More advanced, non-linear methods are also employed, including:

Support Vector Machines (SVM): A supervised learning model that can be used for both classification and regression tasks.

Artificial Neural Networks (ANNs): These are computational models inspired by the structure and function of biological neural networks and are capable of modeling highly complex, non-linear relationships.

The quality and predictive power of the resulting QSAR model are assessed using various statistical parameters, as shown in Table 2.

| Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| Q² (Cross-validated R²) | A measure of the model's predictive ability, determined through cross-validation techniques like leave-one-out (LOO). | > 0.5 |

| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). A lower value indicates a better fit. | As low as possible |

| F-statistic | A statistical test in regression analysis to assess the overall significance of the model. | High value with a low p-value |

For phenolic compounds, studies have shown significant linear correlations between antioxidant activity and descriptors such as the O-H bond length and the energy of the HOMO. researchgate.net A hypothetical QSAR model for the antioxidant activity of a series of this compound derivatives might look like:

Antioxidant Activity (IC₅₀) = β₀ + β₁(HOMO Energy) + β₂(O-H BDE) + β₃(LogP)

Where β are the regression coefficients and LogP represents the lipophilicity of the compounds. Such a model can then be used to predict the activity of new, yet-to-be-synthesized derivatives.

Rational Design Principles for Scaffold Modification Based on Computational Insights

The insights gained from SAR and QSAR studies form the basis for the rational design of new molecules with enhanced activity. Computational methods allow for the in silico evaluation of designed compounds before undertaking their chemical synthesis, which is a time-consuming and resource-intensive process. nih.gov

For the this compound scaffold, computational insights can guide modifications in several ways:

Scaffold Hopping: This involves replacing the central scaffold with a different chemical moiety that maintains the essential 3D arrangement of key functional groups but possesses more favorable properties (e.g., better synthetic accessibility, improved ADME properties).

Substituent Modification: The QSAR model can indicate which positions on the aromatic rings are most sensitive to modification and what kind of substituents (electron-donating or electron-withdrawing) would be beneficial. For instance, if the model shows that a lower HOMO energy is correlated with higher activity, substituents that increase the electron-donating capacity of the phenol (B47542) ring could be introduced.

Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's activity or reducing its toxicity. For example, the phenolic -OH group could be replaced with other hydrogen-bond donating groups to explore alternative interactions with a biological target.

Computational tools that aid in rational design include:

Molecular Docking: If the biological target of this compound is known, molecular docking can be used to predict the binding orientation and affinity of designed analogues within the target's active site. This can provide a structural basis for the observed SAR and guide the design of compounds with improved binding.

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of functional groups necessary for biological activity. This model can be used to screen virtual libraries of compounds to identify new scaffolds that fit the pharmacophore and are therefore likely to be active.

Free Energy Perturbation (FEP): These are more computationally intensive methods that can provide highly accurate predictions of the change in binding affinity resulting from a small modification to a lead compound.

By integrating these computational approaches, the process of drug discovery can be made more efficient and focused, allowing for the systematic optimization of the this compound scaffold to achieve desired biological or material properties. nih.govresearchgate.net

Role As a Precursor and Synthetic Scaffold in Chemical Synthesis Research

Integration into Complex Molecule Architectures and Advanced Intermediates

The unique structural attributes of 3-(4-BOC-Aminophenyl)phenol make it an ideal starting material for the synthesis of intricate molecular structures and advanced intermediates. The tert-butyloxycarbonyl (BOC) protecting group on the amino functionality allows for reactions at the phenolic hydroxyl group without interference. Subsequently, the BOC group can be removed under acidic conditions to liberate the amino group for further functionalization. This strategic protection and deprotection sequence is fundamental to its utility in multi-step syntheses.

This compound is particularly valuable in the construction of molecules containing a diaryl ether or diarylamine linkage, which are common motifs in biologically active compounds. The phenol (B47542) group can readily participate in etherification reactions, such as the Williamson ether synthesis or palladium-catalyzed Buchwald-Hartwig ether synthesis, to connect to another aromatic ring. Following deprotection of the BOC group, the resulting aniline (B41778) can undergo various transformations, including amide bond formation, sulfonylation, or further cross-coupling reactions.

For instance, in the synthesis of novel androgen receptor antagonists, derivatives of 4-(4-benzoylaminophenoxy)phenol have been developed. While not directly starting from this compound, the core structure highlights the importance of the aminophenoxyphenol scaffold in medicinal chemistry. The synthesis of such complex molecules often involves the coupling of a protected aminophenol with a suitable aromatic partner, a role for which this compound is well-suited. The ability to selectively functionalize either the phenol or the protected amine group provides a powerful tool for building complex molecular frameworks.

Development of Privileged Scaffolds from the Biphenyl (B1667301) Core

The biphenyl core of this compound is a recognized "privileged scaffold" in medicinal chemistry. Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for the development of new therapeutic agents. The biphenyl moiety provides a rigid yet conformationally flexible backbone that can be readily functionalized to interact with various protein binding sites.

This precursor can be utilized in the synthesis of several important heterocyclic scaffolds, including:

Benzofurans: The phenolic oxygen of this compound can be used to construct the furan (B31954) ring of benzofurans. This can be achieved through various synthetic strategies, such as the reaction with α-haloketones followed by intramolecular cyclization. The resulting aminophenyl-substituted benzofurans can then be further elaborated.

Carbazoles: The biphenyl structure is a direct precursor to the carbazole (B46965) ring system. Intramolecular cyclization, often via palladium-catalyzed C-H activation or other methods, can be employed to form the central five-membered ring of the carbazole. The amino group, after deprotection, can be a handle for further diversification.

The development of synthetic routes to these privileged scaffolds from readily available starting materials like this compound is a key area of research, as it provides access to a wide range of potentially bioactive molecules.

Applications in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry aims to rapidly synthesize large numbers of diverse compounds, known as chemical libraries, for high-throughput screening. The structure of this compound is highly amenable to this approach. Its two distinct functional groups, the phenol and the protected amine, allow for a "two-point" diversification strategy.

In a typical library synthesis, the phenol moiety can be reacted with a diverse set of building blocks, for example, a collection of alkyl halides or arylboronic acids. Following this initial diversification, the BOC protecting group can be removed, and the resulting free amine can be acylated with a library of carboxylic acids or sulfonylated with various sulfonyl chlorides. This process can be efficiently carried out using solid-phase synthesis, where the molecule is attached to a resin support, simplifying purification at each step.

The use of BOC-protected amino acids is a well-established technique in solid-phase peptide synthesis, and similar principles can be applied to the synthesis of small molecule libraries using this compound as a scaffold. This approach enables the systematic generation of a large number of structurally related compounds, which is crucial for identifying lead compounds in drug discovery programs.

| Reaction Type | Reagents for Diversification | Resulting Functional Group |

| Etherification | Alkyl halides, Arylboronic acids | Ether |

| Esterification | Carboxylic acids, Acid chlorides | Ester |

| Acylation (of amine) | Carboxylic acids, Acid chlorides | Amide |

| Sulfonylation (of amine) | Sulfonyl chlorides | Sulfonamide |

| Urea Formation (from amine) | Isocyanates | Urea |

Exploration of Chemical Space through Derivatization and Analogue Preparation

The exploration of chemical space around a lead compound is a critical step in optimizing its biological activity, selectivity, and pharmacokinetic properties. This compound provides a versatile platform for the preparation of a wide range of analogues for structure-activity relationship (SAR) studies.

By systematically modifying different parts of the molecule, researchers can probe the key structural features required for a desired biological effect. For example, the nature and position of substituents on both phenyl rings can be varied. The linker between the two rings can also be modified, although this would require starting from a different precursor. The functional groups derived from the phenol and amine moieties can be transformed into a variety of other functionalities.

Advanced Analytical Techniques for Characterization and Purity Assessment

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of "3-(4-BOC-Aminophenyl)phenol," providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For "this compound," both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the protons of the tert-butoxycarbonyl (BOC) group, the phenolic hydroxyl group, and the two aromatic rings. The protons of the BOC group typically appear as a sharp singlet around 1.5 ppm due to the nine equivalent protons. The phenolic -OH proton signal is often a broad singlet, with its chemical shift being concentration and solvent dependent. The aromatic protons will resonate in the downfield region, generally between 6.5 and 8.0 ppm, with their specific chemical shifts and coupling patterns providing crucial information about the substitution pattern on the biphenyl (B1667301) core.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| BOC (CH₃) | ~1.5 (singlet, 9H) | ~28 |

| BOC (quaternary C) | - | ~80 |

| BOC (C=O) | - | ~153 |

| Aromatic C-H | 6.5 - 8.0 (multiplets) | 115 - 140 |

| Aromatic C-OH | - | ~155 |

| Aromatic C-NH | - | ~140 |

| Aromatic C-C (biphenyl linkage) | - | ~130-140 |

| Phenolic OH | Variable (broad singlet, 1H) | - |

| Amine NH | Variable (broad singlet, 1H) | - |

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of "this compound" is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the phenolic group. The N-H stretching of the carbamate (B1207046) will likely appear in a similar region, often around 3300-3400 cm⁻¹. A strong absorption band around 1700-1725 cm⁻¹ is indicative of the C=O stretching of the BOC protecting group. Additionally, C-H stretching vibrations of the aromatic rings and the aliphatic BOC group will be observed, along with characteristic C=C stretching bands for the aromatic rings in the 1450-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-system of the biphenyl core. Phenol (B47542) and its derivatives typically exhibit absorption maxima in the ultraviolet region. For "this compound," it is anticipated to show characteristic absorbance peaks, and the position of these peaks can be sensitive to the solvent used.

Interactive Data Table: Expected IR Absorption Bands and UV-Vis Maxima for this compound

| Technique | Functional Group/Transition | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |

| IR | Phenolic O-H stretch | 3200 - 3600 (broad) |

| IR | N-H stretch (carbamate) | 3300 - 3400 |

| IR | C=O stretch (BOC group) | 1700 - 1725 |

| IR | Aromatic C=C stretch | 1450 - 1600 |

| UV-Vis | π → π* transitions | ~260 - 280 |

Mass Spectrometry (MS): Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of "this compound," the molecular ion peak [M]⁺ would be expected. Common fragmentation patterns for BOC-protected amines include the loss of isobutylene (B52900) (56 Da) or the entire tert-butoxycarbonyl group (100 Da). The biphenyl core would also lead to characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the parent ion and its fragments. This is crucial for confirming the identity of "this compound" and distinguishing it from potential isomers or impurities.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound (C₁₇H₁₉NO₃)

| Technique | Ion | Expected m/z | Description |

| MS | [M]⁺ | 285.14 | Molecular Ion |

| MS/HRMS | [M - C₄H₈]⁺ | 229.08 | Loss of isobutylene |

| MS/HRMS | [M - C₅H₉O₂]⁺ | 184.08 | Loss of BOC group |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation of "this compound" from starting materials, byproducts, and other impurities, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity of non-volatile organic compounds like "this compound." A reversed-phase HPLC method is typically employed, using a C18 or C8 stationary phase. The mobile phase usually consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution is often used to ensure good separation of compounds with a range of polarities. Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits strong absorbance. The retention time of the main peak is characteristic of the compound, and the peak area is proportional to its concentration, allowing for accurate quantification of purity.

Interactive Data Table: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Due to the low volatility of "this compound" owing to its polar phenolic and carbamate functional groups, direct analysis by Gas Chromatography (GC) is challenging. Therefore, a derivatization step is necessary to increase its volatility and thermal stability. nih.govresearchgate.netmdpi.com

A common derivatization strategy for phenols is silylation, where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. nih.govphenomenex.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. mdpi.comphenomenex.com This process converts the polar -OH group into a non-polar -O-TMS ether, making the molecule suitable for GC analysis. phenomenex.com The BOC-protected amine group is generally stable under these conditions. The resulting derivatized compound can then be separated on a non-polar or medium-polarity capillary column and detected by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). thermofisher.com

Interactive Data Table: Example GC-MS Method with Derivatization for this compound

| Parameter | Condition |

| Derivatization Reagent | BSTFA with 1% TMCS |

| Reaction Conditions | 70°C for 30 minutes |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Injector Temperature | 280°C |

| Oven Program | 100°C (2 min), then 10°C/min to 300°C (10 min) |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (MS) |

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) and its high-performance counterpart, HPTLC, serve as rapid, versatile, and cost-effective methods for the qualitative analysis and purity screening of this compound. These techniques are instrumental for monitoring reaction progress, identifying the presence of impurities, and determining the optimal solvent systems for larger-scale column chromatography. nih.gov

In a typical TLC analysis, a solution of the compound is spotted onto a stationary phase, commonly a silica (B1680970) gel plate. The plate is then developed in a sealed chamber containing a suitable mobile phase. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. For a moderately polar compound like this compound, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective. mdpi.comnih.gov

HPTLC offers significant improvements over conventional TLC, including higher resolution, greater sensitivity, and better reproducibility. It utilizes plates with smaller, more uniform particles, enabling more efficient separations. nih.gov Visualization of the separated spots for phenolic compounds can be achieved under UV light (typically at 254 nm or 366 nm) or by spraying with a derivatizing agent, such as Folin-Ciocalteu reagent or a ferric chloride solution, which reacts with the phenolic hydroxyl group to produce colored spots. mdpi.com The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic parameter used for identification under specific chromatographic conditions.

Interactive Table 1: Typical HPTLC Parameters for Analysis of Phenolic Compounds

| Parameter | Description | Typical Value/Condition |

| Stationary Phase | The solid adsorbent coated on the plate. | HPTLC Silica gel 60 F254 |

| Mobile Phase | The solvent system used to develop the chromatogram. | Ethyl acetate/Dichloromethane (B109758)/Acetic acid/Formic acid/Water (100:25:10:10:11, v/v) mdpi.com |

| Application Volume | The volume of the sample solution applied to the plate. | 2-6 µL |

| Development Distance | The distance the mobile phase is allowed to travel up the plate. | 70-80 mm |

| Detection Wavelength | Wavelengths of UV light used for spot visualization. | 254 nm and 366 nm mdpi.com |

| Derivatization Reagent | A chemical reagent sprayed on the plate to visualize spots. | Folin-Ciocalteu reagent; Anisaldehyde/Sulfuric acid reagent mdpi.com |

Hyphenated Analytical Approaches for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for the analysis of complex mixtures and the unambiguous identification of individual components. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for the analysis of this compound. It combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the mass-analyzing capabilities of mass spectrometry. nih.gov An HPLC system, typically using a reversed-phase C18 column, separates the compound from non-polar impurities and starting materials. nih.gov The eluent from the column is then introduced into the mass spectrometer.

Electrospray ionization (ESI) is a common ionization technique used for this type of analysis, as it is a soft ionization method that typically keeps the molecule intact, yielding a prominent molecular ion peak (e.g., [M-H]⁻ in negative ion mode due to the acidic phenol group). purdue.edumdpi.com Tandem mass spectrometry (MS/MS) can then be performed, where the molecular ion is selected, fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides detailed structural information, confirming the identity of the compound. nih.gov LC-MS/MS is also a powerful tool for quantifying trace-level impurities. nih.gov

Interactive Table 2: Comparison of LC-MS/MS and GC-MS for this compound Analysis

| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Principle | Separates compounds in the liquid phase based on polarity. | Separates volatile compounds in the gas phase based on boiling point and polarity. |

| Analyte State | Analyzed in solution. | Must be volatile and thermally stable. |

| Suitability for Compound | High. Avoids thermal degradation of the BOC group. researchgate.net | Low to Moderate. Risk of thermal decomposition of the BOC group. nih.gov |

| Common Ionization | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). asdlib.org | Electron Ionization (EI), Chemical Ionization (CI). asdlib.org |

| Information Provided | Molecular weight and structural data from fragmentation. | Molecular weight and a characteristic fragmentation pattern (mass spectrum). nih.gov |

For exceptionally complex samples or when definitive, unambiguous structural elucidation is required, multi-hyphenated systems such as HPLC-SPE-NMR-TOF-MS are employed. This state-of-the-art platform integrates several powerful analytical techniques into a single workflow. frontiersin.org

The process begins with the separation of the sample mixture by HPLC. As specific peaks of interest elute from the column, they are automatically trapped and concentrated onto a solid-phase extraction (SPE) cartridge. nih.gov This trapping step is a key advantage, as it allows for the concentration of low-level components and the removal of the initial HPLC mobile phase, which may interfere with subsequent analyses. chromatographyonline.com

Once trapped, the purified compound can be eluted from the SPE cartridge with a suitable deuterated solvent directly into a Nuclear Magnetic Resonance (NMR) spectrometer for structural analysis. This provides detailed information about the carbon-hydrogen framework of the molecule. Simultaneously or sequentially, the trapped compound can be analyzed by Time-of-Flight Mass Spectrometry (TOF-MS), which provides a highly accurate mass measurement, enabling the determination of the elemental composition. The combination of HPLC separation, SPE concentration, NMR structural data, and accurate mass from TOF-MS provides an unparalleled level of confidence in the identification of the compound and its impurities. frontiersin.org

X-ray Crystallography for Solid-State Structure Determination

To perform the analysis, a high-quality single crystal of this compound must first be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The crystal lattice diffracts the X-rays into a specific pattern of spots, which is recorded by a detector. nih.gov